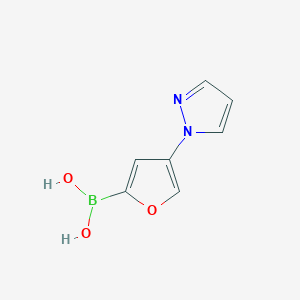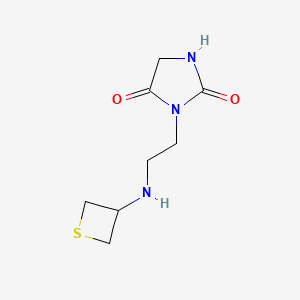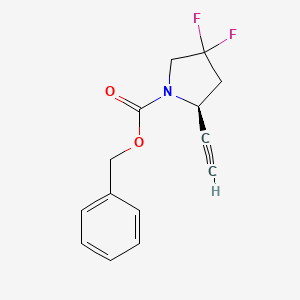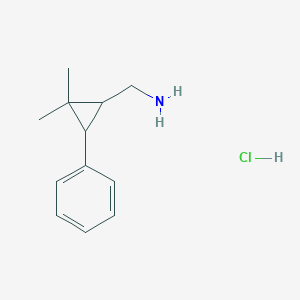
2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis due to their versatility and stability
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride typically involves the reaction of 2-(Methoxymethyl)pyrrolidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
2-(Methoxymethyl)pyrrolidine+Thionyl chloride→2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Methoxymethyl)pyrrolidine and hydrochloric acid.
Reduction: The compound can be reduced to form 2-(Methoxymethyl)pyrrolidine-1-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Nucleophilic Substitution: Various substituted pyrrolidines.
Hydrolysis: 2-(Methoxymethyl)pyrrolidine and hydrochloric acid.
Reduction: 2-(Methoxymethyl)pyrrolidine-1-methanol.
科学的研究の応用
2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the pyrrolidine moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
2-(Methoxymethyl)pyrrolidine-1-carbonyl chloride can be compared with other similar compounds, such as:
2-(Methoxymethyl)pyrrolidine-1-carboxylic acid: This compound is less reactive due to the presence of a carboxylic acid group instead of a carbonyl chloride group.
2-(Methoxymethyl)pyrrolidine-1-methanol: This compound is a reduction product of this compound and is less reactive.
2-(Methoxymethyl)pyrrolidine-1-thiol: This compound contains a thiol group, making it more nucleophilic and reactive towards electrophiles.
The uniqueness of this compound lies in its high reactivity and versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
2-(methoxymethyl)pyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3 |
InChIキー |
GBUUCSBPNUWUCC-UHFFFAOYSA-N |
正規SMILES |
COCC1CCCN1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
![(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B13322069.png)

![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)



![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)
![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)



